molecular formula C21H29N3O2 B5452667 1-{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}pyrrolidin-2-one

1-{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}pyrrolidin-2-one

Cat. No.: B5452667
M. Wt: 355.5 g/mol
InChI Key: URJHGBSNKCSIOT-UHFFFAOYSA-N
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Description

The compound “1-{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}pyrrolidin-2-one” is a complex organic molecule that contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinolines are found in many important compounds, including antimalarial drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It contains a quinoline ring, which is a fused ring structure containing a benzene ring and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Quinoline derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of quinoline derivatives include a high boiling point and a density of around 1.225 g/cm3 .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some quinoline derivatives are used as antimalarial drugs, where they work by inhibiting the heme detoxification process in the malaria parasite .

Safety and Hazards

As with any chemical compound, handling “1-{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}pyrrolidin-2-one” would require proper safety precautions. The specific safety and hazard information would depend on the properties of the compound .

Future Directions

The future directions in the research and development of this compound would depend on its potential applications. Given the importance of quinoline derivatives in medicinal chemistry, it’s possible that this compound could have potential uses in the development of new drugs .

Properties

IUPAC Name

1-[1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-16-6-7-19-17(14-16)4-2-11-24(19)21(26)15-22-12-8-18(9-13-22)23-10-3-5-20(23)25/h6-7,14,18H,2-5,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJHGBSNKCSIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3CCC(CC3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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